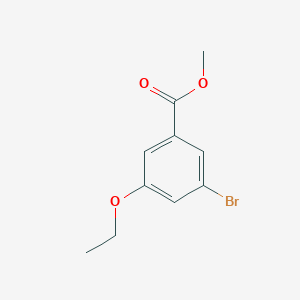
Methyl 3-bromo-5-ethoxybenzoate
Descripción general
Descripción
Methyl 3-bromo-5-ethoxybenzoate , also known by other names such as 2-Bromo-5-methoxybenzoic Acid Methyl Ester , Methyl 6-Bromo-m-anisate , and 6-Bromo-m-anisic Acid Methyl Ester , is a chemical compound with the molecular formula C9H9BrO3 . It is a colorless to pale yellow liquid with a molecular weight of approximately 245.07 g/mol .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with a bromine atom at the 3-position and an ethoxy group at the 5-position. The ester functional group is attached to the benzene ring. The boiling point of This compound is approximately 162°C at 15 mmHg , and its density is 1.52 .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Methyl 3-bromo-5-ethoxybenzoate is significant in the synthesis of compounds with potential applications in photodynamic therapy (PDT). For instance, the synthesis and characterization of zinc(II) phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, show remarkable potential as Type II photosensitizers in PDT for cancer treatment. These derivatives demonstrate excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds
The chemical is involved in the synthesis of novel compounds with various potential applications. For example, the reaction of methyl 2-azido-5-bromobenzoate with other compounds led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a compound with potential applications in medicinal chemistry (Pokhodylo & Obushak, 2019).
Antioxidant and Antimicrobial Activities
Compounds derived from this compound, such as bromophenol derivatives isolated from the red alga Rhodomela confervoides, have shown potent antioxidant activities. These derivatives exhibit strong scavenging activity against DPPH and ABTS radicals, suggesting potential application as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Organic Synthesis
In organic synthesis, this compound serves as a precursor or intermediate in the synthesis of various chemical compounds. Its derivatives, such as 2-bromo-3-hydroxybenzoate, are synthesized through reactions like Diels–Alder, demonstrating their importance in developing new synthetic routes for potentially valuable compounds (Shinohara et al., 2014).
Mecanismo De Acción
Mode of Action
The mode of action of Methyl 3-bromo-5-ethoxybenzoate involves a series of chemical reactions. It is known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
These properties significantly impact the bioavailability of this compound, determining how much of the compound reaches its targets to exert its effects .
Result of Action
Given its chemical structure and reactivity, it is likely to induce significant changes at the molecular level, but these effects require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets .
Análisis Bioquímico
Biochemical Properties
Methyl 3-bromo-5-ethoxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid to leukotrienes . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can impact the proliferation and apoptosis of cancer cells, such as lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . These effects are mediated through alterations in cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, which further influences cellular functions. The compound’s ability to interact with lipoxygenase enzymes and inhibit their activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. For instance, the interaction of this compound with lipoxygenase enzymes can affect the metabolic flux and levels of metabolites involved in the arachidonic acid pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Propiedades
IUPAC Name |
methyl 3-bromo-5-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZCRIKLQRDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681820 | |
| Record name | Methyl 3-bromo-5-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-64-3 | |
| Record name | Methyl 3-bromo-5-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




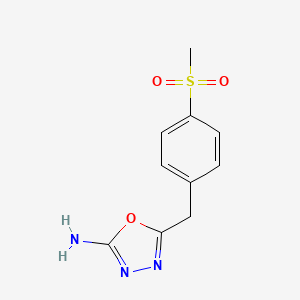
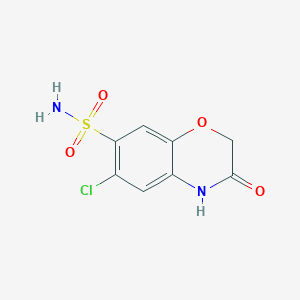


![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)
![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)

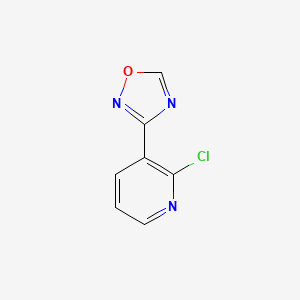
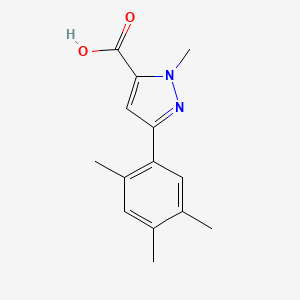

![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)

